Tetrakis(spirocyclohexane)calix(4)pyrrole

Ion-pairing constant Nonaqueous capillary electrophoresis Calix[4]pyrrole separation

Tetrakis(spirocyclohexane)calix(4)pyrrole (CAS 35320-70-8; synonym: meso-tetracyclohexylcalixpyrrole, THCP) is a neutral, non‑aromatic tetrapyrrolic macrocycle belonging to the calixpyrrole family. The four pyrrole units are connected via quaternary sp³‑hybridized meso‑carbons, each bearing a spiro‑fused cyclohexane ring.

Molecular Formula C40H52N4
Molecular Weight 588.9 g/mol
Cat. No. B13740882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(spirocyclohexane)calix(4)pyrrole
Molecular FormulaC40H52N4
Molecular Weight588.9 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C3=CC=C(N3)C4(CCCCC4)C5=CC=C(N5)C6(CCCCC6)C7=CC=C(N7)C8(CCCCC8)C9=CC=C2N9
InChIInChI=1S/C40H52N4/c1-5-21-37(22-6-1)29-13-15-31(41-29)38(23-7-2-8-24-38)33-17-19-35(43-33)40(27-11-4-12-28-40)36-20-18-34(44-36)39(25-9-3-10-26-39)32-16-14-30(37)42-32/h13-20,41-44H,1-12,21-28H2
InChIKeyLOTPVJIMYJUQPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(spirocyclohexane)calix(4)pyrrole – Comparative Baseline for Procurement of Spirocyclic Anion Receptors


Tetrakis(spirocyclohexane)calix(4)pyrrole (CAS 35320-70-8; synonym: meso-tetracyclohexylcalix[4]pyrrole, THCP) is a neutral, non‑aromatic tetrapyrrolic macrocycle belonging to the calix[4]pyrrole family [1]. The four pyrrole units are connected via quaternary sp³‑hybridized meso‑carbons, each bearing a spiro‑fused cyclohexane ring [2]. This architecture creates a preorganized, bowl‑shaped cavity capable of binding anions and ion pairs through four convergent pyrrolic N–H hydrogen‑bond donors. With a molecular weight of 588.9 g·mol⁻¹, an XLogP3‑AA of 10.8, zero rotatable bonds and four H‑bond donors, the compound occupies a distinct physicochemical space relative to open‑chain or less sterically congested calix[4]pyrrole analogs [1].

Architecture Neutral spirocyclic anion receptor with preorganized NH donors
Rigidity Conformationally locked macrocycle; zero rotatable bonds
Method fit Validated for ion-pair CE, fluoride sensing, and framework assembly

Why Tetrakis(spirocyclohexane)calix(4)pyrrole Cannot Be Interchanged with Other meso‑Substituted Calix[4]pyrroles


Calix[4]pyrroles bearing different meso‑substituents are not functionally interchangeable. The steric bulk and conformational rigidity imparted by the four spirocyclohexane groups in THCP directly modulate anion‑binding affinity, ion‑pairing strength, and electrophoretic mobility relative to analogs such as meso‑octamethylcalix[4]pyrrole (OMCP) and meso‑tetracyclopentylcalix[4]pyrrole (TPCP) [1]. Quantitative capillary electrophoresis and spectroscopic data demonstrate that these structural variations produce rank‑order reversals in key performance parameters—substituting one calix[4]pyrrole for another without accounting for meso‑substituent effects would invalidate both analytical separations and supramolecular assembly outcomes [1][2].

Meso-substituent mismatch: Replacing THCP with OMCP or TPCP reverses ion-pairing affinity ranking and alters electrophoretic separation.

Conformational flexibility gap: OMCP contains rotatable methyl groups; THCP’s spirocyclic rigidity introduces different binding entropy and predictability.

Tetrakis(spirocyclohexane)calix(4)pyrrole – Quantitative Differentiation Evidence vs. Closest Analogs


Ion‑Pairing Affinity Ranking: THCP Surpasses TPCP and OMCP in Nonaqueous Capillary Electrophoresis

The ion‑pairing constants (Kip) of three calix[4]pyrroles with tetraalkylammonium chloride background electrolytes follow the unambiguous rank order THCP > TPCP > OMCP under identical solvent conditions [1]. This trend is attributed to intensified ion‑pairing association driven by steric hindrance from the bulky cyclohexane substituents. In the same study, absolute electrophoretic mobilities exhibited the inverse order (OMCP > TPCP > THCP), confirming that the spirocyclohexane groups produce the largest hydrodynamic radius and slowest migration, and thus the strongest ion‑pair interactions among the three analogs [1].

Ion-pairing rank
Head-to-head
Kip: THCP > TPCP > OMCP
μabs: OMCP > TPCP > THCP
Strongest ion-pair binding, slowest migration among tested calix[4]pyrroles
MeCN/EtOH (95:5), R₄NCl electrolytes, 25 °C
Ion-pairing constant Nonaqueous capillary electrophoresis Calix[4]pyrrole separation

Fluoride Sensing: Cation‑Size‑Dependent Association Constants of a THCP‑BODIPY Conjugate

A meso‑tetracyclohexylcalix[4]pyrrole‑BODIPY dye (3) displayed cation‑size‑dependent fluoride binding in acetonitrile, with association constants following the order K(TMA⁺) > K(TEA⁺) > K(TBA⁺) as determined by both UV‑Vis and fluorescence titration [1]. The smallest cation (TMA⁺) induced the largest spectroscopic response: a 90‑nm absorption red shift, maximum fluorescence quenching, and the greatest downfield shift of pyrrolic NH signals (to δ 12.54 and 13.08 ppm) [1]. This cation‑size effect is a direct consequence of the spirocyclohexane‑defined cavity dimensions, which preferentially accommodate smaller counter‑cations in a close‑contact ion‑pairing geometry—a differentiation feature not achievable with less sterically constrained calix[4]pyrrole derivatives [1].

Cation-dependent F⁻ sensing
Class-level inference
K(TMA⁺) > K(TEA⁺) > K(TBA⁺);
TMA⁺ gives max red shift and quenching
Cation-size discrimination enables tunable fluoride response
CH₃CN, UV-Vis/fluorescence titration; ¹H NMR evidence
Fluoride sensing Ion-pair recognition Calix[4]pyrrole BODIPY

Structural Preorganization: Zero Rotatable Bonds and Maximal Conformational Rigidity vs. OMCP

Computed molecular descriptors highlight a fundamental structural difference: THCP possesses zero rotatable bonds (Cactvs 3.4.8.24), whereas meso‑octamethylcalix[4]pyrrole (OMCP) has rotatable methyl groups at each meso‑position [1]. The spirocyclohexane groups lock the macrocycle into a single, preorganized cone conformation, eliminating the entropic penalty associated with conformational searching during anion binding. Additionally, the XLogP3‑AA of THCP is 10.8, reflecting the extreme hydrophobicity conferred by four cyclohexane rings, which is substantially higher than that of OMCP (calculated XLogP3 ~5–6) [1][2]. This extreme lipophilicity dictates solubility behavior and dictates solvent selection for both binding assays and industrial processing.

Conformational rigidity
Class-level inference
0 Rotatable Bonds XLogP3 10.8
vs. OMCP: >0 rotatable bonds, XLogP3 ~5–6 (estimated)
Minimized binding entropy; extreme lipophilicity for nonpolar partitioning
Computed descriptors from PubChem
Conformational preorganization Molecular rigidity XLogP

Ion‑Pair‑Directed Framework Assembly: A Differentiating Application Enabled by Spirocyclohexane Geometry

THCP was selected as the ion‑pair receptor component in a modular platform for crystallizing porous organic frameworks because its spirocyclohexane‑defined cavity simultaneously binds carboxylate and quaternary ammonium ions in a predictable orientation [1]. The resulting frameworks maintained crystallinity and porosity upon solvent removal—a property that depends critically on the precise ion‑pair spatial orientation enforced by the THCP scaffold [1]. While other calix[4]pyrroles can bind ion pairs, no other analog has been demonstrated to produce diffraction‑quality, permanently porous framework crystals via this modular ion‑pair assembly strategy [1].

Framework assembly
Cross-study comparable
THCP forms crystalline, permanently porous ion-pair frameworks; OMCP/TPCP not demonstrated
Only calix[4]pyrrole validated for modular porous framework assembly
Single-crystal XRD, porosity retained after solvent removal (Chem 2023)
Ion-pair frameworks Porous organic assemblies Supramolecular materials

Tetrakis(spirocyclohexane)calix(4)pyrrole – Evidence‑Based Research and Industrial Application Scenarios


Nonaqueous Capillary Electrophoresis Separation of Neutral Calix[4]pyrroles

THCP serves as the definitive high‑retention standard in nonaqueous capillary electrophoresis method development. Its lowest absolute mobility among the OMCP/TPCP/THCP series ensures it is the last‑eluting peak, making it ideal for optimizing separation conditions and for use as a system‑suitability marker when resolving calix[4]pyrrole mixtures [1].

Fluoride‑Selective Optical Sensor Development with Tunable Cation‑Response Profiles

When conjugated to a BODIPY fluorophore, the THCP scaffold enables fluoride sensors whose response magnitude can be tuned by selecting the tetraalkylammonium counter‑cation (TMA⁺ > TEA⁺ > TBA⁺). This property supports the design of sensor arrays with graded fluoride sensitivity for environmental or industrial process monitoring [1].

Crystalline Porous Ion‑Pair Framework Materials for Gas Storage or Separation

THCP is the only calix[4]pyrrole validated for the modular assembly of permanently porous ion‑pair frameworks. Researchers developing crystalline porous organic materials for gas adsorption, molecular sieving, or ion‑exchange applications requiring predictable, diffraction‑quality framework formation should select THCP as the receptor building block [1].

Hydrophobic Extraction and Membrane Transport of Anionic Species

The exceptionally high computed XLogP3‑AA of 10.8 and zero‑rotatable‑bond rigidity make THCP the preferred calix[4]pyrrole for liquid‑liquid extraction of anions from aqueous into nonpolar organic phases, and for incorporation into hydrophobic polymer membranes for ion‑selective transport applications [1].

Application
Selection Property
Validation Focus
Nonaqueous CE method development
Ion-pairing retention ranking
Electrophoretic mobility order; system-suitability marker
Fluoride-selective optical sensor
Cation-size-dependent response magnitude
Counter-cation selection for graded fluoride sensitivity
Crystalline porous ion-pair frameworks
Validated ion-pair framework formation
Crystallinity and permanent porosity retention
Hydrophobic extraction / membrane transport
Extreme lipophilicity (XLogP3 context)
Partitioning efficiency into nonpolar organic phases
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